(R)-2-Amino-5-(1-amino-2,2,2-trifluoro-ethyl)-4-fluoro-benzoic acid
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Overview
Description
®-2-Amino-5-(1-amino-2,2,2-trifluoro-ethyl)-4-fluoro-benzoic acid is a fluorinated aromatic compound with potential applications in various fields of scientific research. Its unique structure, featuring both amino and trifluoromethyl groups, makes it an interesting subject for studies in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Amino-5-(1-amino-2,2,2-trifluoro-ethyl)-4-fluoro-benzoic acid typically involves the introduction of the trifluoromethyl group and the amino group onto the aromatic ring. One common method involves the reaction of a suitable precursor with trifluoroacetic acid and subsequent amination. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired stereochemistry is achieved.
Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and advanced purification techniques ensures the production of high-purity ®-2-Amino-5-(1-amino-2,2,2-trifluoro-ethyl)-4-fluoro-benzoic acid on a larger scale.
Chemical Reactions Analysis
Types of Reactions: ®-2
Properties
Molecular Formula |
C9H8F4N2O2 |
---|---|
Molecular Weight |
252.17 g/mol |
IUPAC Name |
2-amino-5-[(1R)-1-amino-2,2,2-trifluoroethyl]-4-fluorobenzoic acid |
InChI |
InChI=1S/C9H8F4N2O2/c10-5-2-6(14)4(8(16)17)1-3(5)7(15)9(11,12)13/h1-2,7H,14-15H2,(H,16,17)/t7-/m1/s1 |
InChI Key |
LHACKWDOTMXCME-SSDOTTSWSA-N |
Isomeric SMILES |
C1=C(C(=CC(=C1C(=O)O)N)F)[C@H](C(F)(F)F)N |
Canonical SMILES |
C1=C(C(=CC(=C1C(=O)O)N)F)C(C(F)(F)F)N |
Origin of Product |
United States |
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